molecular formula C22H23N3O2 B13850455 Bzo-chmoxizid CAS No. 1048973-67-6

Bzo-chmoxizid

Cat. No.: B13850455
CAS No.: 1048973-67-6
M. Wt: 361.4 g/mol
InChI Key: UTCMVXRMYYFCMH-UHFFFAOYSA-N
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Description

Bzo-chmoxizid: is a synthetic cannabinoid compound first reported in 2008. It belongs to a series of compounds known for their selective agonistic activity at cannabinoid receptor 2. This compound has gained attention due to its psychoactive effects and its presence in grey-market synthetic cannabis blends .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bzo-chmoxizid is synthesized through a series of chemical reactions involving the formation of an indole core structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Bzo-chmoxizid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds .

Scientific Research Applications

Bzo-chmoxizid has several scientific research applications:

Mechanism of Action

Bzo-chmoxizid exerts its effects by selectively binding to cannabinoid receptor 2. This binding activates intracellular signaling pathways that modulate pain perception and inflammation. The compound’s selectivity for cannabinoid receptor 2 over cannabinoid receptor 1 reduces the psychoactive effects typically associated with cannabinoids .

Comparison with Similar Compounds

  • Bzo-hexoxizid
  • Bzo-poxizid
  • 5F-bzo-poxizid

Comparison: Bzo-chmoxizid is unique due to its cyclohexylmethyl group, which enhances its selectivity for cannabinoid receptor 2. Compared to similar compounds, this compound has a higher potency at cannabinoid receptor 2 and lower activity at cannabinoid receptor 1, making it a valuable compound for research focused on therapeutic applications without significant psychoactive effects .

Properties

CAS No.

1048973-67-6

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(cyclohexylmethyl)-2-hydroxyindol-3-yl]iminobenzamide

InChI

InChI=1S/C22H23N3O2/c26-21(17-11-5-2-6-12-17)24-23-20-18-13-7-8-14-19(18)25(22(20)27)15-16-9-3-1-4-10-16/h2,5-8,11-14,16,27H,1,3-4,9-10,15H2

InChI Key

UTCMVXRMYYFCMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4

Origin of Product

United States

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